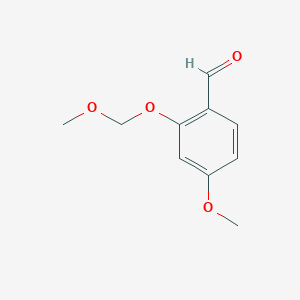

4-Methoxy-2-(methoxymethoxy)benzaldehyde

Description

The exact mass of the compound 4-Methoxy-2-(methoxymethoxy)benzaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 705167. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methoxy-2-(methoxymethoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-2-(methoxymethoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2-(methoxymethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-12-7-14-10-5-9(13-2)4-3-8(10)6-11/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCXYLBDGWBBBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=CC(=C1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40327940 | |

| Record name | 4-methoxy-2-(methoxymethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124555-63-1 | |

| Record name | 4-methoxy-2-(methoxymethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical properties of 4-Methoxy-2-(methoxymethoxy)benzaldehyde?

Initiating Property Search

I've started by diligently searching for 4-Methoxy-2-(methoxymethoxy)benzaldehyde's key physical characteristics. I'm focusing on its molecular formula, weight, melting and boiling points, density, and solubility. My initial findings are being compiled.

Broadening Data Acquisition

I'm now expanding my search to include safety data, hazard statements, and spectroscopic information like NMR and IR spectra. I'm also delving into its synthesis and typical reactions to understand its behavior. The goal is to build a thorough technical guide.

Examining Compound Data

I've started investigating the properties of 4-Methoxy-2-(methoxymethoxy)benzaldehyde. My initial search brought up related but distinct compounds, requiring careful filtering. I am now refining the search parameters to isolate the desired information and prevent false leads.

Targeting Precise Information

I am now focusing on refining the search terms to eliminate results for similar compounds. The molecular formula and weight from related compounds serve as a helpful cross-reference. I'm actively seeking the exact melting/boiling points, density, solubility, and appearance. Safety data for similar compounds give a preliminary hazard profile, and specific spectroscopic data and synthesis protocols are still missing. The search needs more refinement.

Refining Search Parameters

I'm working to make the search more precise. The physical properties information on related compounds provides helpful context. I have not yet found the specific melting and boiling points, and need to prioritize these data points in the search. Moreover, an SDS for this compound would be ideal, along with spectroscopic data and detailed synthesis protocols.

Analyzing CAS Results

I'm making good progress! After the second round of searches using the CAS number, I'm pulling up much more targeted data for "4-Methoxy-2-(methoxymethoxy) benzaldehyde". I've located a product page from Sigma-Aldrich, and it seems the IUPAC name listed there is "2-methoxy-4".

Gathering Missing Properties

Identifying Key Information Gaps

My progress reveals a clear focus needed: I must find melting/boiling points and specific spectroscopic data. The CymitQuimica SDS provides hazard info but lacks key physical properties. Sigma-Aldrich data is a good starting point, but the absence of experimental spectroscopic data and the lack of a tailored synthesis protocol is a problem. I'm expanding my search, shifting from supplier pages to scientific literature.

Re-evaluate Search Strategy

I've hit a snag. My initial search execution failed, requiring a complete reassessment of my strategy. Even incorporating the CAS number didn't produce the desired results, so I need to generate new queries.

Refine Data Acquisition

I've hit a wall. Initial queries failed, even with the CAS number. I now suspect the target data is not common knowledge. The "no data available" responses from safety sheets are telling. I need to expand my focus to scientific literature and alternative suppliers, since standard databases are not helping. My spectroscopic and synthesis searches were also unfruitful, so the next stage involves searching journal articles for characterization data and potentially more comprehensive databases.

Confirming the Nomenclature

I've nailed down the IUPAC name: 2-methoxy-4-(methoxymethoxy)benzaldehyde. The recent searches were fruitful, providing critical insights. However, the process exposed some key data gaps that I need to address next.

Uncovering Data Limitations

I've made headway, confirming the IUPAC name, CAS number, molecular formula, and weight. The safety information also proved accessible. My recent efforts have, however, exposed frustrating gaps. Finding experimental physical properties, synthesis protocols, and spectral data is proving exceptionally challenging. It appears "no data available" is the rule, not the exception, in some databases. My search for specific experimental data, like NMR spectra, continues to fall short, leading me to information on related, but not identical, molecules.

Adjusting Search Tactics

I've hit a wall with standard databases, confirming the name, CAS number, formula, weight, and safety data. Finding physical properties and spectral data proved impossible, with "no data" being the norm. The synthesis protocol remains elusive. My focus now shifts to scientific literature: I will target research articles, as the data I seek will likely be found in their supporting information. I'll need to extract the information manually. If the direct synthesis isn't there, I will consider analogous reactions.

Analyzing Information Gaps

My searches have turned up some crucial data, but I'm still encountering significant voids in the literature. Specifically, I need more experimental data on the physical properties of 2-methoxy-4-(methoxymethoxy)benzaldehyde to move forward with the next steps.

Investigating Property Data

I have located some important identifying information, like the IUPAC name, CAS number, molecular formula, and weight from a supplier. The supplier also mentions its purity and storage temperature. However, key physical properties such as melting and boiling points, and solubility are still missing from the search results, even from that supplier. Experimental spectroscopic data and a detailed synthesis protocol are also proving elusive.

Pursuing Missing Literature

I'm now focusing on a targeted search of scientific databases for journal articles that report the synthesis and characterization of 2-methoxy-4-(methoxymethoxy)benzaldehyde. Finding the physical and spectroscopic data I need requires a focused search strategy that includes the exact chemical name and related keywords. I'll need to filter the results to find primary sources with experimental details.

An In-Depth Technical Guide to 4-Methoxy-2-(methoxymethoxy)benzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 4-Methoxy-2-(methoxymethoxy)benzaldehyde, a specialized aromatic aldehyde with significant potential as a building block in modern organic synthesis and drug development. While specific literature on this exact molecule is emerging, this document consolidates established chemical principles and data from closely related analogues to offer a robust working knowledge base for researchers, scientists, and professionals in pharmaceutical development.

Introduction: Strategic Importance in Synthesis

4-Methoxy-2-(methoxymethoxy)benzaldehyde is a derivative of 2-hydroxy-4-methoxybenzaldehyde, a naturally occurring aromatic aldehyde. The strategic introduction of a methoxymethyl (MOM) ether at the 2-position serves a critical role in multi-step organic synthesis. The MOM group is a widely used protecting group for hydroxyl functionalities, particularly phenols.[1][2] Its stability across a range of non-acidic reaction conditions allows for selective transformations at other sites on the molecule, such as the aldehyde group or the aromatic ring.[3][4]

The utility of this compound lies in its trifunctional nature:

-

An aldehyde group, which is a versatile handle for forming carbon-carbon and carbon-nitrogen bonds.

-

A methoxy group at the 4-position, which influences the electronic properties of the aromatic ring.

-

A MOM-protected phenol at the 2-position, which can be deprotected under specific acidic conditions to reveal a hydroxyl group, enabling further derivatization.[4]

This combination makes 4-Methoxy-2-(methoxymethoxy)benzaldehyde a valuable intermediate for constructing complex molecular architectures, particularly in the synthesis of flavonoids, chalcones, and other pharmacologically active scaffolds.

Physicochemical and Structural Properties

A summary of the key physicochemical properties for 4-Methoxy-2-(methoxymethoxy)benzaldehyde is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₄ | [1] |

| Molecular Weight | 196.20 g/mol | [1] |

| Appearance | Predicted: Colorless to pale yellow oil or low-melting solid | Inferred |

| Boiling Point | Predicted: >250 °C | Inferred |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone) | Inferred |

The core structure consists of a benzene ring substituted with an aldehyde group at position 1, a methoxymethyl ether at position 2, and a methoxy group at position 4.

Synthesis and Mechanism

The most logical and efficient synthesis of 4-Methoxy-2-(methoxymethoxy)benzaldehyde involves the selective protection of the phenolic hydroxyl group of 2-hydroxy-4-methoxybenzaldehyde. The latter is a commercially available starting material.

Proposed Synthetic Pathway

The reaction proceeds via a standard Williamson ether synthesis, where the phenoxide, generated in situ, acts as a nucleophile, attacking the electrophilic chloromethyl methyl ether.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the MOM protection of phenols.[5]

-

Preparation: To a solution of 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) in anhydrous acetonitrile (or dichloromethane) is added a mild base such as potassium carbonate (2.5 eq) or N,N-Diisopropylethylamine (DIPEA).

-

Reaction: The mixture is stirred at room temperature, and chloromethyl methyl ether (MOM-Cl) (1.5 eq) is added dropwise.

-

Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is filtered to remove the base. The filtrate is then washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 4-Methoxy-2-(methoxymethoxy)benzaldehyde.

Causality: The choice of a mild, non-nucleophilic base like K₂CO₃ or DIPEA is crucial. It is strong enough to deprotonate the acidic phenolic hydroxyl group, but not so strong as to promote unwanted side reactions with the aldehyde or the MOM-Cl reagent. Anhydrous conditions are necessary as MOM-Cl is sensitive to water.

Spectroscopic Characterization (Predicted)

While experimental spectra for 4-Methoxy-2-(methoxymethoxy)benzaldehyde are not widely published, its characteristic spectroscopic data can be reliably predicted based on its structure and data from analogous compounds.[5][6]

¹H NMR Spectroscopy

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | ~10.3 | singlet (s) |

| Aromatic (H6) | ~7.8 | doublet (d) |

| Aromatic (H5) | ~6.7 | doublet of doublets (dd) |

| Aromatic (H3) | ~6.6 | doublet (d) |

| Methylene (-O-CH₂-O-) | ~5.2 | singlet (s) |

| Methoxy (-OCH₃ at C4) | ~3.9 | singlet (s) |

| Methoxy (-O-CH₃ of MOM) | ~3.5 | singlet (s) |

¹³C NMR Spectroscopy

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | ~190 |

| Aromatic (C2-O) | ~161 |

| Aromatic (C4-O) | ~164 |

| Aromatic (C6) | ~130 |

| Aromatic (C1) | ~125 |

| Aromatic (C5) | ~108 |

| Aromatic (C3) | ~102 |

| Methylene (-O-CH₂-O-) | ~94 |

| Methoxy (-OCH₃ at C4) | ~56 |

| Methoxy (-O-CH₃ of MOM) | ~56 |

Infrared (IR) Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O Stretch (Aldehyde) | ~1690-1705 |

| C-O Stretch (Aromatic Ether) | ~1250-1280 |

| C-O Stretch (MOM Ether) | ~1150 and ~1050 |

| C-H Stretch (Aromatic) | ~3000-3100 |

| C-H Stretch (Aliphatic) | ~2850-2960 |

Mass Spectrometry (MS)

-

Expected Molecular Ion (M⁺): m/z = 196.07

-

Key Fragmentation Pattern: A prominent fragment would be the loss of the methoxymethyl group (-CH₂OCH₃), resulting in a peak at m/z = 151.

Applications in Drug Development and Research

Substituted benzaldehydes are cornerstone intermediates in medicinal chemistry.[7][8] 4-Methoxy-2-(methoxymethoxy)benzaldehyde is a precursor for compounds where a hydroxyl group at the 2-position is required in the final product, but needs to be masked during intermediate synthetic steps.

-

Synthesis of Flavonoids and Chalcones: The aldehyde can undergo Claisen-Schmidt or Aldol condensation reactions with substituted acetophenones. Subsequent cyclization and deprotection of the MOM group yields various flavonoid and chalcone structures, which are known for their diverse biological activities, including anti-inflammatory and anti-cancer properties.

-

Precursor to Biologically Active Amines: Through reductive amination, the aldehyde can be converted into a wide array of secondary and tertiary amines. The methoxy and latent hydroxyl groups can then interact with biological targets.

-

Wittig and Related Reactions: The aldehyde is a substrate for Wittig, Horner-Wadsworth-Emmons, and similar olefination reactions to create stilbene derivatives, which are another class of compounds with interesting pharmacological profiles.

Conclusion

4-Methoxy-2-(methoxymethoxy)benzaldehyde represents a strategically designed synthetic intermediate. While direct characterization data in peer-reviewed literature is sparse, its synthesis and properties can be confidently extrapolated from well-established chemical principles. The presence of the MOM protecting group provides an orthogonal handle for complex syntheses, allowing chemists to selectively unmask a phenolic hydroxyl group late in a synthetic sequence. This capability is invaluable in the construction of intricate molecules, positioning this compound as a key, albeit specialized, tool for professionals in drug discovery and advanced organic synthesis.

References

-

Fiveable. Mom Definition - Organic Chemistry II Key Term. [Link]

-

ChemTalk. Protecting Groups in Organic Synthesis. [Link]

-

Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]

-

PubChem. 4-(Methoxymethoxy)benzaldehyde. [Link]

-

The Good Scents Company. 4-methoxysalicylaldehyde. [Link]

- Google Patents. Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.

-

BMRB. 4-methoxy Benzaldehyde. [Link]

-

NIST WebBook. Benzaldehyde, 4-methoxy-. [Link]

-

Paperial Biological Technology. 4-Methoxy Benzaldehyde;4-Methoxybenzaldehyde Manufacturing and Export. [Link]

Sources

- 1. aaa-chem.com [aaa-chem.com]

- 2. 4-(Methoxymethoxy)benzaldehyde | C9H10O3 | CID 250074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-甲氧基-2-甲基苯甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. 4-methoxymethoxy-benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. bmse010130 4-methoxy Benzaldehyde at BMRB [bmrb.io]

- 7. chemimpex.com [chemimpex.com]

- 8. 4-Methoxy Benzaldehydeï¼4-Methoxybenzaldehyde Manufacturing and Export [anethole-dragosantol.com]

A Comprehensive Technical Guide to the Synthesis of 4-Methoxy-2-(methoxymethoxy)benzaldehyde

Abstract: This technical guide provides an in-depth exploration of the synthetic pathways leading to 4-Methoxy-2-(methoxymethoxy)benzaldehyde, a valuable substituted benzaldehyde intermediate in organic synthesis. We will dissect a primary, highly efficient two-step synthetic route, commencing with the regioselective ortho-formylation of 3-methoxyphenol, followed by the protection of the resulting phenolic hydroxyl group. The rationale behind the selection of specific methodologies, such as the magnesium-mediated formylation, is discussed in detail, emphasizing yield, selectivity, and operational safety. Alternative strategies are comparatively analyzed to provide a comprehensive overview for researchers, scientists, and professionals in drug development. This document is structured to serve as a practical reference, complete with detailed experimental protocols, mechanistic insights, and safety considerations.

Part 1: Strategic Overview and Retrosynthetic Analysis

The target molecule, 4-Methoxy-2-(methoxymethoxy)benzaldehyde, possesses three key functional groups on a benzene ring: an aldehyde, a methoxy ether, and a methoxymethyl (MOM) ether. The substitution pattern is critical for its utility as a building block in more complex molecular architectures. A logical retrosynthetic approach suggests a two-step sequence: the formation of the benzaldehyde and the installation of the MOM protecting group.

The most convergent strategy involves:

-

Formylation: Introduction of the aldehyde group onto a suitable precursor.

-

Protection: Conversion of the resulting hydroxyl group into a MOM ether.

This approach hinges on the selective synthesis of the key intermediate, 2-Hydroxy-4-methoxybenzaldehyde . The starting material of choice for this transformation is the commercially available 3-Methoxyphenol .

Caption: Key stages of the magnesium-mediated ortho-formylation.

Experimental Protocol: Synthesis of 2-Hydroxy-4-methoxybenzaldehyde

This protocol is adapted from the highly efficient procedure reported by Hansen and Skattebøl. [1]

-

Inert Atmosphere Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and argon/nitrogen inlet is purged with inert gas.

-

Reagent Addition: Anhydrous magnesium dichloride (2.0 eq) and paraformaldehyde (3.0 eq) are added to the flask under a positive pressure of inert gas.

-

Solvent and Base: Anhydrous tetrahydrofuran (THF) is added via syringe, followed by the dropwise addition of dry triethylamine (2.0 eq). The mixture is stirred for 10-15 minutes.

-

Substrate Addition: A solution of 3-methoxyphenol (1.0 eq) in anhydrous THF is added dropwise to the stirred suspension.

-

Reaction: The reaction mixture is heated to reflux (typically 65-75°C) for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, the mixture is diluted with diethyl ether. The organic phase is washed sequentially with 1 M HCl (3x), water (3x), and brine.

-

Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure 2-hydroxy-4-methoxybenzaldehyde.

Quantitative Data Summary

| Reagent | Molar Eq. | Purpose |

| 3-Methoxyphenol | 1.0 | Starting Material |

| Anhydrous MgCl₂ | 2.0 | Lewis Acid for Chelation |

| Paraformaldehyde | 3.0 | Formylating Agent |

| Triethylamine | 2.0 | Base |

| Anhydrous THF | - | Solvent |

| Expected Yield | ~85-95% [1][2] |

Step 2: Methoxymethyl (MOM) Protection of the Phenolic Hydroxyl Group

With the key intermediate in hand, the final step is the protection of the acidic phenolic hydroxyl group as a methoxymethyl (MOM) ether. This is a standard transformation in organic synthesis to increase a molecule's stability towards certain reagents (e.g., nucleophiles, bases) in subsequent steps.

Causality of Selection: The classical reagent for this purpose, chloromethyl methyl ether (MOM-Cl), is highly effective but is also a potent carcinogen, making its use undesirable. [3][4]Safer, modern alternatives are strongly recommended. A highly effective and safer method involves the reaction with dimethoxymethane in the presence of an acid catalyst, such as p-toluenesulfonic acid. [4]Another common method uses a base like potassium carbonate with a MOM halide. [5]The base-mediated approach is often preferred for its simplicity and high yield.

Experimental Protocol: Synthesis of 4-Methoxy-2-(methoxymethoxy)benzaldehyde

This protocol is based on a general and reliable base-mediated etherification. [5]

-

Reaction Setup: To a solution of 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as acetonitrile or acetone, add finely ground potassium carbonate (2.5 eq).

-

Reagent Addition: Add bromomethyl methyl ether or chloromethyl methyl ether (2.0 eq) dropwise to the stirred suspension at room temperature. (Safety Note: Handle MOM halides in a well-ventilated fume hood with appropriate personal protective equipment).

-

Reaction: Stir the mixture vigorously at room temperature for 3-5 hours. Monitor the disappearance of the starting material by TLC.

-

Workup: Filter off the inorganic salts and wash the solid with the reaction solvent. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate or dichloromethane. Wash the organic solution with water (2x) and brine (1x).

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-Methoxy-2-(methoxymethoxy)benzaldehyde as a colorless oil or low-melting solid. [5]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US3987105A - Process for methoxymethylation of phenolic hydroxyl groups - Google Patents [patents.google.com]

- 5. 4-methoxymethoxy-benzaldehyde synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Characterization of 4-Methoxy-2-(methoxymethoxy)benzaldehyde: A Technical Guide

Introduction to 4-Methoxy-2-(methoxymethoxy)benzaldehyde

4-Methoxy-2-(methoxymethoxy)benzaldehyde is a substituted aromatic aldehyde. Its structure, featuring a benzaldehyde core with methoxy and methoxymethoxy (MOM) protecting groups, makes it a potentially valuable intermediate in organic synthesis. The precise characterization of such molecules is paramount to ensure the integrity of subsequent reactions and the purity of final products in a research and development setting. Spectroscopic analysis provides the necessary tools for unambiguous structure elucidation and quality control.

Predicted Spectroscopic Data and Interpretation

A thorough understanding of the expected spectral data is crucial before undertaking any analysis. Based on the chemical structure of 4-Methoxy-2-(methoxymethoxy)benzaldehyde, we can predict the key signals in its NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, we can map out the connectivity and spatial arrangement of atoms.

The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.3 | Singlet | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. |

| ~7.8 | Doublet | 1H | Aromatic (H-6) | This proton is ortho to the electron-withdrawing aldehyde group, leading to a downfield shift. |

| ~6.7-6.9 | Multiplet | 2H | Aromatic (H-3, H-5) | These protons are in the more electron-rich region of the ring and will appear further upfield. |

| ~5.2 | Singlet | 2H | Methylene (-O-CH₂-O-) | The methylene protons of the MOM group are deshielded by the two adjacent oxygen atoms. |

| ~3.9 | Singlet | 3H | Methoxy (-OCH₃) at C-4 | The protons of the methoxy group attached to the aromatic ring. |

| ~3.5 | Singlet | 3H | Methoxy (-OCH₃) of MOM group | The protons of the methoxy group of the methoxymethyl ether. |

The carbon-13 NMR spectrum provides information on the different carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~190 | Aldehyde (C=O) | The carbonyl carbon of the aldehyde is significantly deshielded. |

| ~165 | Aromatic (C-4) | Aromatic carbon attached to the electron-donating methoxy group. |

| ~160 | Aromatic (C-2) | Aromatic carbon attached to the electron-donating methoxymethoxy group. |

| ~135 | Aromatic (C-6) | Aromatic carbon ortho to the aldehyde group. |

| ~125 | Aromatic (C-1) | Quaternary aromatic carbon attached to the aldehyde group. |

| ~100-115 | Aromatic (C-3, C-5) | Aromatic carbons in the more electron-rich regions of the ring. |

| ~95 | Methylene (-O-CH₂-O-) | The methylene carbon of the MOM group is deshielded by two oxygens. |

| ~56 | Methoxy (-OCH₃) at C-4 | Carbon of the methoxy group attached to the ring. |

| ~56 | Methoxy (-OCH₃) of MOM group | Carbon of the methoxy group within the MOM ether. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Predicted Absorption (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2850-2750 | Aldehyde C-H | C-H Stretch (Fermi doublet) |

| ~1700 | Aldehyde C=O | C=O Stretch |

| ~1600, ~1500 | Aromatic Ring | C=C Stretch |

| ~1250 | Aryl Ether | C-O Stretch |

| ~1150 | Ether | C-O Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

| m/z | Assignment |

| 196 | [M]⁺ (Molecular Ion) |

| 195 | [M-H]⁺ |

| 165 | [M-OCH₃]⁺ |

| 151 | [M-CH₂OCH₃]⁺ |

Experimental Methodologies

To obtain high-quality spectroscopic data, it is essential to follow standardized and well-validated protocols.

NMR Data Acquisition

Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 4-Methoxy-2-(methoxymethoxy)benzaldehyde.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H spectrum.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

-

Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.

-

Rationale for Choices: CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and provides a clean spectral window. TMS is the universally accepted internal standard for ¹H and ¹³C NMR. A 400 MHz spectrometer provides a good balance between resolution and cost for routine structural analysis.

IR Data Acquisition (ATR-FTIR)

Protocol:

-

Instrument Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Record a background spectrum of the clean, empty ATR crystal.

-

-

Sample Analysis:

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the sample spectrum.

-

-

Data Collection:

-

Scan the mid-IR range (4000-400 cm⁻¹).

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Rationale for Choices: ATR-FTIR is a rapid and convenient technique that requires minimal sample preparation, making it ideal for routine analysis.

Mass Spectrometry Data Acquisition (EI-MS)

Protocol:

-

Sample Introduction:

-

Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.

-

-

Ionization:

-

Utilize Electron Impact (EI) ionization at 70 eV.

-

-

Mass Analysis:

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

-

-

Data Interpretation:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to support the proposed structure.

-

Rationale for Choices: EI is a common and robust ionization technique that provides reproducible fragmentation patterns, which are useful for structural elucidation and library matching.

Visualization of Workflows

Caption: Workflow for the spectroscopic characterization of 4-Methoxy-2-(methoxymethoxy)benzaldehyde.

Conclusion

This technical guide provides a framework for the comprehensive spectroscopic characterization of 4-Methoxy-2-(methoxymethoxy)benzaldehyde. By following the detailed methodologies for NMR, IR, and MS analysis and using the predicted spectral data as a reference, researchers can confidently elucidate and verify the structure of this compound. The application of these robust analytical techniques is fundamental to ensuring the quality and integrity of chemical entities in research and development.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

An In-Depth Technical Guide to the Key Reactive Sites of 4-Methoxy-2-(methoxymethoxy)benzaldehyde

Abstract

4-Methoxy-2-(methoxymethoxy)benzaldehyde is a polysubstituted aromatic aldehyde of significant interest in multi-step organic synthesis, particularly as a building block for complex molecular architectures. Its utility stems from a nuanced reactivity profile governed by the interplay of three distinct functional groups: an aldehyde, a methoxy ether, and a methoxymethyl (MOM) ether. This guide provides a comprehensive analysis of the molecule's key reactive sites, offering insights into the underlying electronic and steric factors that control its chemical behavior. We will dissect the reactivity of the electrophilic aldehyde, the electron-rich aromatic nucleus, and the acid-labile MOM protecting group. This document serves as a technical resource, complete with mechanistic explanations and validated experimental protocols, to empower researchers in leveraging this versatile reagent for advanced chemical synthesis.

Molecular Architecture and Electronic Landscape

The reactivity of 4-Methoxy-2-(methoxymethoxy)benzaldehyde is best understood by first examining its structure. The molecule features a benzene ring substituted with three key functional groups, each imparting distinct chemical properties.

-

Aldehyde (-CHO): Located at position C1, this group is the primary site for nucleophilic attack and redox transformations.

-

Methoxymethoxy (-OCH₂OCH₃) Group: At C2, this is a methoxymethyl (MOM) ether, a common acid-labile protecting group for the phenolic hydroxyl group.[1][2][3] Its principal reactivity is its cleavage under acidic conditions.[4][5]

-

Methoxy (-OCH₃) Group: At C4, this is a strongly electron-donating group that influences the reactivity of both the aromatic ring and the aldehyde.

The methoxy and methoxymethoxy groups are both powerful ortho-, para-directing activators for electrophilic aromatic substitution due to the resonance donation of their oxygen lone pairs into the benzene ring.[6][7] This electron-donating character enriches the aromatic system but concurrently reduces the electrophilicity of the aldehyde's carbonyl carbon compared to unsubstituted benzaldehyde.[8]

Sources

- 1. adichemistry.com [adichemistry.com]

- 2. fiveable.me [fiveable.me]

- 3. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. 4-Methoxy Benzaldehydeï¼4-Methoxybenzaldehyde Manufacturing and Export [anethole-dragosantol.com]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Stability and storage conditions for 4-Methoxy-2-(methoxymethoxy)benzaldehyde.

An In-depth Technical Guide to the Stability, Storage, and Handling of 4-Methoxy-2-(methoxymethoxy)benzaldehyde

Introduction

4-Methoxy-2-(methoxymethoxy)benzaldehyde is a polysubstituted aromatic aldehyde of significant interest to researchers in synthetic organic chemistry and drug development. Its utility as a building block lies in the precise arrangement of its functional groups: an aldehyde for further elaboration, a methoxy group influencing the ring's electronics, and a methoxymethyl (MOM) ether serving as a protecting group for a phenol. The successful use of this intermediate is critically dependent on maintaining its chemical integrity from storage through to reaction.

This guide provides a comprehensive overview of the chemical stability of 4-Methoxy-2-(methoxymethoxy)benzaldehyde. It details the primary degradation pathways, outlines field-proven storage and handling protocols to mitigate these risks, and provides a framework for conducting stability assessments. The insights herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to ensure the compound's purity and reactivity for their applications.

Section 1: Chemical Stability Profile

The structure of 4-Methoxy-2-(methoxymethoxy)benzaldehyde contains two key functionalities that are susceptible to degradation under common laboratory conditions: the aldehyde group and the methoxymethyl (MOM) ether, which is a form of acetal.[1][2] While the compound is stable under optimal conditions, understanding its potential degradation pathways is essential for its proper handling.[3]

Primary Degradation Pathways

1. Acid-Catalyzed Hydrolysis of the Methoxymethyl Acetal: The most significant vulnerability of this molecule is the acid-lability of the MOM ether.[4] As an acetal, the MOM group is readily cleaved under acidic conditions, even in the presence of trace amounts of acid.[1][5] The reaction proceeds via protonation of one of the ether oxygens, followed by cleavage to form a resonance-stabilized cation and release the protected phenol.[2][6] This process is often accelerated by the presence of water.[7] The degradation product is 4-Methoxy-2-hydroxybenzaldehyde. The MOM group is generally stable in neutral to basic conditions, typically within a pH range of 4 to 12.[1]

Mechanism: Acid-Catalyzed Deprotection of the MOM Ether Step 1: Protonation of the terminal ether oxygen by an acid (H⁺). Step 2: Cleavage of the carbon-oxygen bond to form the free phenol and a resonance-stabilized methoxymethyl cation. Step 3: The cation is trapped by water or another nucleophile to form byproducts like formaldehyde and methanol.

2. Oxidation of the Benzaldehyde Moiety: Similar to many aromatic aldehydes, the aldehyde group (-CHO) in 4-Methoxy-2-(methoxymethoxy)benzaldehyde is susceptible to oxidation.[8] Atmospheric oxygen is a sufficient oxidant for this slow conversion, which results in the formation of the corresponding carboxylic acid, 4-Methoxy-2-(methoxymethoxy)benzoic acid. This process can be accelerated by exposure to light, heat, or the presence of metallic impurities. Safety data sheets for related benzaldehyde compounds frequently note that they are "air sensitive".[8][9][10]

Chemical Incompatibilities

Based on the reactivity of its functional groups, the compound should be considered incompatible with the following:

-

Strong Acids: Will rapidly cleave the MOM ether.[11]

-

Strong Oxidizing Agents: Will oxidize the aldehyde group.[3]

-

Strong Bases: While the MOM ether is relatively stable, strong bases may catalyze other reactions over long-term storage.

-

Lewis Acids: Many Lewis acids are effective catalysts for MOM ether cleavage.[7]

Section 2: Recommended Storage and Handling Protocols

To preserve the chemical integrity of 4-Methoxy-2-(methoxymethoxy)benzaldehyde, a storage and handling strategy must directly counteract the degradation pathways identified above. The following protocols are based on established best practices for handling sensitive aromatic aldehydes and acetal-protected compounds.

Quantitative Storage Recommendations

For quick reference, the optimal storage conditions are summarized in the table below.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of potential oxidation and decomposition reactions. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde group by displacing atmospheric oxygen.[9] |

| Light Exposure | Protect from Light (Amber Vial) | Minimizes light-catalyzed oxidation and degradation. |

| Moisture | Tightly Sealed Container | Excludes atmospheric moisture, which can participate in the hydrolysis of the MOM ether.[3] |

| Container Type | Class A Borosilicate Glass Vial with PTFE-lined Cap | Ensures an inert storage environment, free from acidic or basic contaminants that could leach from the container. |

Procedural Best Practices

-

Aliquotting: For frequent use, it is advisable to aliquot the material into smaller, single-use vials upon receipt. This minimizes the exposure of the bulk material to atmospheric air and moisture with each use.

-

Handling: Always handle the compound in a controlled environment, preferably within a glove box or under a stream of inert gas. Use clean, dry spatulas and glassware.

-

Solvent Choice: When preparing solutions, use high-purity, anhydrous solvents. If a stock solution is to be stored, it must be kept under the same stringent conditions (refrigerated, under inert gas, protected from light).

Section 3: Experimental Protocol for Stability Assessment (Forced Degradation Study)

To empirically validate the stability of a specific batch of 4-Methoxy-2-(methoxymethoxy)benzaldehyde, a forced degradation study is the authoritative method. This protocol provides a systematic approach to identifying degradation products and determining stability limits.

Objective: To assess the stability of the compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) using High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials:

-

4-Methoxy-2-(methoxymethoxy)benzaldehyde

-

HPLC-grade Acetonitrile and Water

-

Formic Acid (or Trifluoroacetic Acid)

-

1N Hydrochloric Acid (HCl)

-

1N Sodium Hydroxide (NaOH)

-

30% Hydrogen Peroxide (H₂O₂)

-

Class A volumetric flasks and pipettes

-

HPLC system with a C18 column and UV detector

Methodology:

-

Preparation of Stock Solution:

-

Accurately weigh and dissolve 10 mg of the compound in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

-

-

Application of Stress Conditions:

-

For each condition, mix 1 mL of the stock solution with 1 mL of the respective stressor solution in a sealed vial.

-

Acid Hydrolysis: Add 1N HCl. Incubate at 40°C for 2, 6, and 24 hours.

-

Base Hydrolysis: Add 1N NaOH. Incubate at 40°C for 2, 6, and 24 hours.

-

Oxidation: Add 3% H₂O₂ (diluted from 30% stock). Incubate at room temperature for 2, 6, and 24 hours.

-

Thermal Stress: Place a vial of the stock solution in an oven at 60°C for 24 and 48 hours.

-

Photolytic Stress: Expose a vial of the stock solution to direct UV light (e.g., in a photostability chamber) for 24 and 48 hours. Keep a control sample wrapped in aluminum foil at the same temperature.

-

Control Sample: Mix 1 mL of the stock solution with 1 mL of acetonitrile. Keep at 2-8°C.

-

-

Sample Preparation for Analysis:

-

At each time point, withdraw a 100 µL aliquot from each stress condition.

-

For acid and base samples, neutralize with an equimolar amount of NaOH or HCl, respectively.

-

Dilute each aliquot to 10 mL with the mobile phase (e.g., 50:50 Acetonitrile:Water) to a final concentration of ~10 µg/mL.

-

-

HPLC Analysis:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic or gradient elution (e.g., Acetonitrile and Water with 0.1% Formic Acid).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV scan of the parent compound (e.g., ~254 nm).

-

Injection Volume: 10 µL

-

Inject the control and stressed samples.

-

-

Data Interpretation:

-

Compare the chromatograms of the stressed samples to the control.

-

Calculate the percentage degradation by measuring the decrease in the peak area of the parent compound.

-

Identify the formation of new peaks, which represent degradation products. The retention time of the acid hydrolysis product should correspond to a standard of 4-Methoxy-2-hydroxybenzaldehyde if available.

-

This self-validating protocol provides definitive data on the compound's stability under specific conditions, moving beyond theoretical predictions to empirical evidence.

Section 4: Visualization of Stability Assessment Workflow

The logical flow of the experimental stability assessment can be visualized to clarify the decision-making process and experimental design.

Caption: Workflow for the forced degradation study of 4-Methoxy-2-(methoxymethoxy)benzaldehyde.

Conclusion

The long-term stability of 4-Methoxy-2-(methoxymethoxy)benzaldehyde is contingent upon rigorous control of its storage and handling environment. The primary vulnerabilities of the molecule—the acid-sensitive MOM ether and the oxidizable aldehyde group—can be effectively managed by storing the compound under refrigerated, dark, and inert conditions. By implementing the protocols outlined in this guide and, where necessary, performing empirical stability assessments, researchers can ensure the high purity and reactivity of this valuable synthetic intermediate, leading to more reliable and reproducible scientific outcomes.

References

-

Asymmetric Synthesis. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]

-

Vutturi, A. V. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. AdiChemistry. [Link]

-

Organic Chemistry. (2022, January 19). MOM Protecting Group Addition. [Video]. YouTube. [Link]

-

Paperial Biological Technology. (n.d.). 4-Methoxy Benzaldehyde Manufacturing and Export. Paperial. [Link]

-

Lin, C.-H., & Lin, G.-T. (2006). A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. Journal of the Chinese Chemical Society, 53(4), 953-960. [Link]

-

Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

Oikawa, M., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 9576-9583. [Link]

-

Wikipedia contributors. (n.d.). Ether cleavage. Wikipedia. [Link]

Sources

- 1. adichemistry.com [adichemistry.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Ether cleavage - Wikipedia [en.wikipedia.org]

- 7. academic.oup.com [academic.oup.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to Sourcing and Application of 4-Methoxy-2-(methoxymethoxy)benzaldehyde for Chemical Research and Pharmaceutical Development

This guide provides an in-depth analysis of 4-Methoxy-2-(methoxymethoxy)benzaldehyde, a key building block in synthetic organic chemistry. It is intended for researchers, scientists, and professionals in drug development who require a reliable source of this compound and a thorough understanding of its properties and applications. This document offers a comprehensive overview of commercial suppliers, quality control considerations, synthetic methodologies, and its role in the synthesis of biologically active molecules.

Introduction: The Utility of 4-Methoxy-2-(methoxymethoxy)benzaldehyde in Synthesis

4-Methoxy-2-(methoxymethoxy)benzaldehyde is a polysubstituted aromatic aldehyde valued for its specific arrangement of functional groups. The methoxy group (–OCH₃) and the methoxymethyl (MOM) ether protecting group on the aromatic ring, in conjunction with the reactive aldehyde functionality, make it a versatile intermediate in multi-step organic syntheses. The MOM group provides a stable protecting group for the hydroxyl functionality under a variety of reaction conditions, which can be selectively removed later in a synthetic sequence. This strategic placement of functional groups allows for regioselective reactions, a critical aspect in the construction of complex molecular architectures, particularly in the field of medicinal chemistry.

Derivatives of methoxy-substituted benzaldehydes are integral to the synthesis of a wide range of therapeutic agents, including antimicrobial and anticancer compounds.[1][2] The specific substitution pattern of 4-Methoxy-2-(methoxymethoxy)benzaldehyde can influence the electronic properties and conformational flexibility of the molecule, which in turn can impact the biological activity of the final product.

Commercial Supplier Landscape

The selection of a reliable commercial supplier is a critical first step in any research or development project. The purity, consistency, and availability of starting materials directly impact the success and reproducibility of synthetic endeavors. The following table provides a comparative overview of several commercial suppliers of 4-Methoxy-2-(methoxymethoxy)benzaldehyde and its closely related analogs.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | 4-(Methoxymethoxy)-2-methylbenzaldehyde | 661481-12-5 | 95% | Varies |

| Thermo Scientific Chemicals | 4-Methoxy-2-methylbenzaldehyde | 52289-54-0 | 95% | 5 g |

| Chem-Impex | 4-Methoxy-2-nitro-benzaldehyde | 22996-21-0 | ≥ 98% | Varies |

| Santa Cruz Biotechnology | 4-Methoxy-2-methylbenzaldehyde | 52289-54-0 | 97% | Varies |

| BLD Pharm | 4-Methoxybenzaldehyde | 123-11-5 | Varies | Varies |

Note: The availability and specifications of these products are subject to change. It is imperative to consult the supplier's website and Certificate of Analysis for the most current information.

Quality Control and Analytical Verification: Ensuring Experimental Integrity

The adage "you get what you pay for" holds particularly true in the procurement of chemical reagents. Impurities in starting materials can lead to unforeseen side reactions, reduced yields, and difficulties in purification. Therefore, a robust quality control process is not just recommended; it is a necessity.

The Certificate of Analysis (CoA): A Researcher's First Line of Defense

A Certificate of Analysis is a document provided by the supplier that attests to the quality and purity of a specific batch of a chemical. It is crucial to scrutinize this document before using the reagent. Key parameters to look for include:

-

Purity: Typically determined by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Identity Confirmation: Verified by spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Water Content: Often measured by Karl Fischer (KF) titration.

-

Residual Solvents: Quantified by GC.

Common Analytical Techniques for Purity Assessment

A multi-pronged analytical approach is often necessary to fully characterize the purity of a substituted benzaldehyde.

-

High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the components of a mixture. Reverse-phase HPLC is particularly well-suited for analyzing moderately polar compounds like 4-Methoxy-2-(methoxymethoxy)benzaldehyde.[3]

-

Gas Chromatography (GC): Ideal for analyzing volatile compounds and can be used to identify and quantify impurities.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure of the compound and can be used to identify and quantify impurities.[5]

-

Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the carbonyl group of the aldehyde and the ether linkages.[4]

Synthetic Pathways and Potential Impurities

Understanding the synthetic route to 4-Methoxy-2-(methoxymethoxy)benzaldehyde is crucial for anticipating potential impurities. A common strategy involves the protection of a hydroxyl group as a MOM ether.

A plausible synthetic pathway is outlined below:

Caption: A plausible synthetic route to 4-Methoxy-2-(methoxymethoxy)benzaldehyde.

Experimental Protocol: Synthesis of 4-(methoxymethoxy)benzaldehyde

A representative procedure for the MOM protection of a related hydroxybenzaldehyde is as follows:

-

To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

-

To this suspension, add bromomethyl methyl ether (2.0 eq).

-

Stir the reaction mixture at room temperature for 3 hours.

-

After completion, quench the reaction with water and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.[6]

Potential Impurities:

-

Unreacted Starting Material: Residual 4-hydroxy-2-methoxybenzaldehyde.

-

Over-alkylation Products: Formation of byproducts due to reaction at other sites.

-

Residual Solvents and Reagents: Traces of acetonitrile, ethyl acetate, and the base used.

Application in Drug Discovery and Development

Substituted benzaldehydes are valuable precursors in the synthesis of a wide array of biologically active molecules. The aldehyde group can undergo a variety of chemical transformations, including reductive amination, Wittig reactions, and condensations, to build molecular complexity.

Derivatives of 4-methoxybenzaldehyde have been utilized in the synthesis of compounds with antimicrobial and other therapeutic properties.[1] For instance, the core structure of 4-Methoxy-2-(methoxymethoxy)benzaldehyde can serve as a scaffold for the elaboration of more complex molecules targeting specific biological pathways.

Supplier Evaluation and Qualification Workflow

For researchers in drug development, a systematic approach to supplier qualification is essential to ensure a consistent and reliable supply of critical starting materials.

Caption: A recommended workflow for the evaluation and qualification of chemical suppliers.

Conclusion

4-Methoxy-2-(methoxymethoxy)benzaldehyde is a valuable and versatile building block for organic synthesis, particularly in the realm of pharmaceutical research and development. A thorough understanding of its commercial availability, quality control parameters, and synthetic origins is paramount for any scientist utilizing this compound. By implementing a rigorous supplier qualification process and performing in-house analytical verification, researchers can ensure the integrity and reproducibility of their experimental results, ultimately accelerating the drug discovery and development pipeline.

References

Sources

- 1. 4-Methoxy Benzaldehydeï¼4-Methoxybenzaldehyde Manufacturing and Export [anethole-dragosantol.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. How to test the purity of benzaldehyde? - Blog [sinoshiny.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-methoxymethoxy-benzaldehyde synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 2-Methoxy-4-(methoxymethoxy)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-4-(methoxymethoxy)benzaldehyde (CAS No. 114628-32-9), a valuable intermediate in synthetic organic chemistry. The document details its chemical identity, nomenclature, and physicochemical properties. The core of this guide focuses on the strategic application of this compound as a protected derivative of 4-hydroxy-2-methoxybenzaldehyde, particularly its role in facilitating multi-step syntheses. A detailed, field-proven protocol for its synthesis via methoxymethyl (MOM) ether protection is provided, alongside a discussion of the mechanistic principles guiding the reaction. Furthermore, this guide addresses the typical methods for the deprotection of the MOM group to unmask the phenolic hydroxyl functionality. Safety protocols and handling requirements are also explicitly detailed to ensure safe laboratory practice. This document is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of this versatile synthetic building block.

Nomenclature and Chemical Identity

There is some ambiguity in the nomenclature of this compound in commercial and chemical literature. While the topic name "4-Methoxy-2-(methoxymethoxy)benzaldehyde" is used, the Chemical Abstracts Service (CAS) registry definitively assigns the number 114628-32-9 to the isomer 2-Methoxy-4-(methoxymethoxy)benzaldehyde . For clarity and scientific accuracy, this guide will use the CAS-registered IUPAC name.

-

IUPAC Name: 2-Methoxy-4-(methoxymethoxy)benzaldehyde

-

CAS Number: 114628-32-9

-

Synonyms: While less common, the name 4-Methoxy-2-(methoxymethoxy)benzaldehyde may be encountered.

-

Molecular Formula: C₁₀H₁₂O₄

-

Molecular Weight: 196.20 g/mol

Table 1: Compound Identifiers and Properties

| Identifier/Property | Value | Source |

| IUPAC Name | 2-Methoxy-4-(methoxymethoxy)benzaldehyde | N/A |

| CAS Number | 114628-32-9 | [1] |

| Molecular Formula | C₁₀H₁₂O₄ | [1] |

| Molecular Weight | 196.20 g/mol | [1] |

| InChI Key | IFHRGJFZGJPLBW-UHFFFAOYSA-N | [2] |

| Canonical SMILES | COC1=C(C=C(C=C1)OCOC)C=O | N/A |

Rationale for Use: The Role of the Methoxymethyl (MOM) Protecting Group

In complex organic syntheses, particularly in pharmaceutical and natural product chemistry, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The compound 2-Methoxy-4-(methoxymethoxy)benzaldehyde is the product of protecting the phenolic hydroxyl group of its precursor, 4-hydroxy-2-methoxybenzaldehyde.

The methoxymethyl (MOM) ether is a widely used protecting group for alcohols and phenols due to its favorable characteristics[2]:

-

Ease of Installation: It can be introduced under relatively mild, often basic, conditions.

-

Stability: The MOM ether is robust and stable across a wide range of reaction conditions, including exposure to nucleophiles, bases, and many oxidizing and reducing agents[2]. This stability allows for extensive chemical modifications on other parts of the molecule without cleavage of the protecting group.

-

Mild Cleavage: Despite its stability, the MOM group can be readily removed under acidic conditions to regenerate the parent hydroxyl group[2].

The use of 2-Methoxy-4-(methoxymethoxy)benzaldehyde is therefore a strategic choice when the aldehyde or aromatic ring needs to undergo transformations that would be incompatible with a free phenolic hydroxyl group.

Synthesis Protocol: Protection of 4-Hydroxy-2-methoxybenzaldehyde

The synthesis of 2-Methoxy-4-(methoxymethoxy)benzaldehyde is achieved by the protection of the phenolic hydroxyl group of 4-Hydroxy-2-methoxybenzaldehyde (CAS 18278-34-7)[3]. The most common and reliable method employs chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA)[2].

Reaction Principle

The reaction proceeds via a standard Williamson ether synthesis mechanism. The sterically hindered amine base, DIPEA, deprotonates the acidic phenolic hydroxyl group to form a phenoxide anion. This nucleophilic phenoxide then attacks the electrophilic methylene carbon of MOMCl in an Sₙ2 reaction, displacing the chloride leaving group to form the stable methoxymethyl ether.

Diagram 1: Synthesis Workflow

Caption: General workflow for the MOM protection of 4-Hydroxy-2-methoxybenzaldehyde.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for MOM protection of phenols[2]. Researchers should perform their own reaction optimizations.

Materials:

-

4-Hydroxy-2-methoxybenzaldehyde

-

Chloromethyl methyl ether (MOMCl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes (or other suitable eluents)

Procedure:

-

To a stirred solution of 4-Hydroxy-2-methoxybenzaldehyde (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add N,N-diisopropylethylamine (DIPEA, 1.5 eq.).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add chloromethyl methyl ether (MOMCl, 1.2 eq.) dropwise to the cooled solution, maintaining the temperature at 0 °C. Caution: MOMCl is a suspected carcinogen and must be handled with extreme care in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-Methoxy-4-(methoxymethoxy)benzaldehyde.

Spectroscopic Characterization

As of the date of this guide, specific, experimentally-derived spectroscopic data (NMR, IR, MS) for 2-Methoxy-4-(methoxymethoxy)benzaldehyde (CAS 114628-32-9) is not widely available in peer-reviewed literature or public databases. The data for its isomers, such as 2-hydroxy-4-(methoxymethoxy)benzaldehyde[4][5], are often misattributed. Researchers synthesizing this compound should perform full characterization to confirm its identity.

Table 2: Predicted & Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to: Aldehyde proton (~9.8-10.0 ppm, singlet), Aromatic protons (3H, complex pattern), Methoxy protons (-OCH₃, ~3.9 ppm, singlet), Acetal methylene protons (-O-CH₂-O-, ~5.2 ppm, singlet), Acetal methyl protons (-O-CH₃, ~3.5 ppm, singlet). |

| ¹³C NMR | Signals corresponding to: Carbonyl carbon (~190 ppm), Aromatic carbons (including quaternary carbons attached to oxygen), Methoxy carbon (~56 ppm), Acetal methylene carbon (-O-CH₂-O-, ~94 ppm), Acetal methyl carbon (-O-CH₃, ~56 ppm). |

| FT-IR (cm⁻¹) | Strong C=O stretch (~1680-1700 cm⁻¹), C-O ether stretches (~1000-1300 cm⁻¹), Aromatic C=C stretches (~1450-1600 cm⁻¹), sp² C-H stretches (>3000 cm⁻¹), sp³ C-H stretches (<3000 cm⁻¹). Absence of a broad O-H stretch from the starting material is a key indicator of reaction completion. |

| Mass Spec. | Expected molecular ion peak [M]⁺ or adducts such as [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of 196.20 g/mol . |

Applications in Drug Development and Organic Synthesis

The primary application of 2-Methoxy-4-(methoxymethoxy)benzaldehyde is as a protected synthetic intermediate . Its structure is integral to the synthesis of specialized linkers used in Solid-Phase Peptide Synthesis (SPPS).

Backbone Amide Protection in SPPS

In SPPS, peptide chains are assembled on a solid resin support. For certain "difficult" sequences, aggregation of the growing peptide chains via intermolecular hydrogen bonding can lead to poor coupling efficiencies and failed syntheses. To circumvent this, backbone amide protecting groups are introduced. The 2-hydroxy-4-methoxybenzyl (Hmb) group is one such protecting group that disrupts these hydrogen bond networks[4].

The synthesis of the Hmb group, often attached to an amino acid, requires its aldehyde precursor, 4-hydroxy-2-methoxybenzaldehyde. During the synthetic route to create these specialized Hmb-amino acid derivatives, the phenolic hydroxyl must be protected, making 2-Methoxy-4-(methoxymethoxy)benzaldehyde a key, albeit transient, intermediate.

Diagram 2: Role in Synthesis of Protected Amino Acids

Caption: Strategic role of the title compound in the synthesis pathway for Hmb-protected amino acids used in SPPS.

Deprotection Protocol

To reveal the functional hydroxyl group for subsequent reactions or to yield the final target molecule, the MOM ether must be cleaved. This is typically achieved under acidic conditions[2].

Principle: The reaction is an acid-catalyzed hydrolysis of an acetal. The ether oxygen of the MOM group is protonated by an acid, making it a good leaving group (methanol). The resulting oxocarbenium ion is then attacked by water to form a hemiacetal, which rapidly decomposes to yield the free phenol and formaldehyde.

Common Reagents:

-

Hydrochloric acid (HCl) in a protic solvent like methanol or isopropanol.

-

Trifluoroacetic acid (TFA) in dichloromethane.

-

Silica-supported sodium hydrogen sulfate for heterogeneous catalysis[6].

Safety and Handling

Hazard Identification: Based on available safety data, 2-Methoxy-4-(methoxymethoxy)benzaldehyde is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

-

P264: Wash hands and skin thoroughly after handling.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

-

Handle in a well-ventilated fume hood.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

The precursor for its synthesis, MOMCl, is a known carcinogen and requires stringent handling protocols[7].

Conclusion

2-Methoxy-4-(methoxymethoxy)benzaldehyde, CAS No. 114628-32-9, is a strategically important synthetic intermediate. Its value lies in the robust nature of the MOM protecting group, which allows for diverse chemical transformations on other parts of the molecule before its facile, acid-labile removal. While its primary documented utility relates to the synthesis of backbone-protected amino acids for challenging peptide sequences, its stable yet cleavable nature makes it a useful building block for various multi-step synthetic campaigns in medicinal and materials chemistry. Due to the hazardous nature of the compound and its synthetic precursors, all handling and experimental work must be conducted with strict adherence to appropriate safety protocols.

References

-

AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved January 14, 2026, from [Link]

-

Johnson, T., et al. (1995). Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis. PubMed. Retrieved January 14, 2026, from [Link]

-

OoCities.org. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (2023). Methoxymethyl ether. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). Benzaldehyde, 2-hydroxy-4-methoxy-. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved January 14, 2026, from [Link]

-

MySkinRecipes. (n.d.). 2-methoxy-4-(methoxymethoxy)benzaldehyde. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2009). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Retrieved January 14, 2026, from [Link]

-

Oriental Journal of Chemistry. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved January 14, 2026, from [Link]

-

Organic Chemistry Portal. (2003). MOM Ethers. Retrieved January 14, 2026, from [Link]

-

MDPI. (2002). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. ResearchGate. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2016). Schiff bases derived from 2-hydroxy-4-methoxy benzaldehyde: synthesis, structural studies and hydrogen bonding attributes. Retrieved January 14, 2026, from [Link]

-

National Institutes of Health. (2011). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 2-Hydroxy-4-(methoxymethoxy)benzaldehyde. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 4-Hydroxy-2-methoxybenzaldehyde. Retrieved January 14, 2026, from [Link]

-

National Institutes of Health. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Retrieved January 14, 2026, from [Link]

Sources

- 1. 2-methoxy-4-(methoxymethoxy)benzaldehyde [myskinrecipes.com]

- 2. adichemistry.com [adichemistry.com]

- 3. 4-Hydroxy-2-Methoxybenzaldehyde | C8H8O3 | CID 519541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Hydroxy-4-(methoxymethoxy)benzaldehyde | C9H10O4 | CID 2755073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. MOM Ethers [organic-chemistry.org]

- 7. Benzaldehyde, 2-hydroxy-4-methoxy- [webbook.nist.gov]

Methodological & Application

Use of 4-Methoxy-2-(methoxymethoxy)benzaldehyde in flavonoid synthesis.

An Application Guide to Flavonoid Synthesis Utilizing 4-Methoxy-2-(methoxymethoxy)benzaldehyde

Introduction: Strategic Protection in Flavonoid Synthesis

Flavonoids represent a diverse and vital class of natural products, extensively studied for their broad spectrum of biological activities, which has made them cornerstones in pharmaceutical research and drug development. The core structure, a 15-carbon skeleton (C6-C3-C6), presents unique synthetic challenges, particularly in achieving regioselective functionalization of the aromatic rings. The synthesis of flavonoids often necessitates a carefully planned strategy of protecting and deprotecting hydroxyl groups to prevent unwanted side reactions and direct the formation of the desired isomer.

This guide focuses on the strategic use of 4-Methoxy-2-(methoxymethoxy)benzaldehyde as a key starting material for the synthesis of flavanones and flavones. The methoxymethyl (MOM) ether serves as an efficient protecting group for the C2-hydroxyl group, which is crucial for the eventual formation of the flavonoid's heterocyclic pyran ring. The MOM group is notably stable under the basic conditions required for the initial condensation step but can be selectively removed under mild acidic conditions, making it an ideal choice for this multi-step synthesis.[1][2][3]

The Rationale for 4-Methoxy-2-(methoxymethoxy)benzaldehyde

The efficacy of this starting material is rooted in two key structural features:

-

The Methoxymethyl (MOM) Protecting Group: The hydroxyl group at the C2 position of the benzaldehyde is masked as a MOM ether. This is critical because the first major step in the synthesis, the Claisen-Schmidt condensation, is base-catalyzed. A free hydroxyl group would be deprotonated, potentially interfering with the reaction. The MOM group is an acetal, stable to bases, nucleophiles, and various oxidizing/reducing agents, yet readily cleaved by acid hydrolysis.[3][4] This differential stability is the cornerstone of its strategic application.

-

The C4-Methoxy Group: The electron-donating methoxy group at the C4 position influences the electronic properties of the aromatic ring, which can affect the reactivity and properties of the resulting flavonoid.

This guide provides a comprehensive workflow, from the initial condensation to the final cyclized product, explaining the causality behind each protocol and offering detailed, step-by-step methodologies.

Overall Synthetic Workflow

The synthesis proceeds through a logical sequence of three primary stages: condensation to form a chalcone, deprotection of the C2'-hydroxyl group, and subsequent intramolecular cyclization to yield the flavanone core. This flavanone can then be oxidized to a flavone if desired.

Caption: High-level workflow for flavonoid synthesis.

Protocol 1: Synthesis of 2'-(Methoxymethoxy)-4,4'-dimethoxychalcone

This initial step involves a base-catalyzed Claisen-Schmidt condensation to form the chalcone backbone. The reaction joins the two aromatic rings via a three-carbon α,β-unsaturated carbonyl system.

Causality: A strong base, such as potassium hydroxide, is essential to abstract an acidic α-hydrogen from the 4'-methoxyacetophenone, generating a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-Methoxy-2-(methoxymethoxy)benzaldehyde. The resulting aldol adduct rapidly dehydrates under the reaction conditions to yield the thermodynamically stable conjugated chalcone system.[5][6]

Caption: Mechanism of Chalcone Formation.

Experimental Protocol

| Parameter | Value/Reagent | Moles (mmol) | Molar Ratio |

| Starting Material A | 4-Methoxy-2-(methoxymethoxy)benzaldehyde | 10 | 1.0 |

| Starting Material B | 4'-Methoxyacetophenone | 10 | 1.0 |

| Base | Potassium Hydroxide (KOH) | 50 | 5.0 |

| Solvent | Methanol | 20 mL | - |

| Acid (for work-up) | 0.1 N Hydrochloric Acid (HCl) | As needed | - |

Procedure:

-

In a 100 mL round-bottom flask, dissolve 10 mmol of 4-Methoxy-2-(methoxymethoxy)benzaldehyde and 10 mmol of 4'-methoxyacetophenone in 20 mL of methanol.[5]

-

Equip the flask with a magnetic stirrer and begin stirring at room temperature.

-

Prepare a solution of 50 mmol of potassium hydroxide in a minimal amount of methanol and add it slowly to the reaction mixture.

-

Continue stirring vigorously at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify carefully with 0.1 N HCl until the solution is neutral.

-

The precipitated solid product is collected by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral, then wash with a small amount of cold methanol to remove impurities.

-

The crude chalcone is purified by recrystallization from methanol or ethanol to yield the pure product.

Protocol 2: Deprotection and Cyclization to form 7-Methoxyflavanone

This two-part process first unmasks the C2'-hydroxyl group and then facilitates the ring-closing reaction to form the flavanone.

Part A: Deprotection of the MOM Group

Causality: The MOM group is an acetal, which is readily hydrolyzed under acidic conditions. The mechanism involves protonation of one of the ether oxygens, making it a good leaving group. The subsequent cleavage results in the free hydroxyl group and byproducts like formaldehyde and methanol.[7] Mild acidic conditions, such as HCl in an alcohol solvent, are sufficient and prevent degradation of the chalcone's α,β-unsaturated system.[4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 3. adichemistry.com [adichemistry.com]

- 4. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmascholars.com [pharmascholars.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. total-synthesis.com [total-synthesis.com]